Fmoc-Arg(Pbf)-Pro-NHEt
Description
Significance of Dipeptide Building Blocks in Advanced Organic Synthesis
In the realm of advanced organic synthesis, particularly in peptide chemistry, dipeptide building blocks have emerged as highly valuable tools. numberanalytics.com These units, consisting of two amino acids already joined by a peptide bond, offer several advantages over the sequential, single amino acid addition approach. numberanalytics.comwikipedia.org The use of pre-formed dipeptides can significantly enhance the efficiency and success rate of synthesizing complex or "difficult" peptide sequences. chempep.com
One major challenge in solid-phase peptide synthesis (SPPS) is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete coupling reactions and low yields. chempep.com Certain sequences are particularly prone to forming stable secondary structures, like beta-sheets, that hinder reagent access. chempep.com Introducing a dipeptide, especially one containing a proline or a pseudoproline, can disrupt these aggregates, improving solubility and coupling efficiency. chempep.comiris-biotech.de
Overview of Fmoc-Based Peptide Synthesis Strategy
The Fluorenylmethoxycarbonyl (Fmoc)-based strategy is the most widely used method for solid-phase peptide synthesis (SPPS) today. nih.govtandfonline.com Its popularity stems from its use of milder reaction conditions compared to the older Boc/Bzl strategy, making it compatible with a wider range of sensitive or modified amino acids. nih.goviris-biotech.de The strategy is characterized by an "orthogonal" protection scheme, where the temporary and permanent protecting groups are removed by chemically distinct mechanisms. acs.org
The core of the Fmoc strategy involves three key components:
Solid Support: The synthesis begins by anchoring the C-terminal amino acid to an insoluble polymer resin, such as a Rink amide resin for peptides with a C-terminal amide. uci.edu
Temporary N-α-Protection: The α-amino group of each incoming amino acid is protected by the Fmoc group. This group is base-labile and is selectively removed at the beginning of each coupling cycle using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.eduejbiotechnology.info The release of the fluorenyl group can be monitored by UV absorbance, providing a useful real-time indicator of deprotection success. nih.gov
Permanent Side-Chain Protection: The reactive side chains of amino acids (like the guanidino group of arginine or the hydroxyl group of serine) are protected by acid-labile groups. google.com For arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is commonly employed. chempep.comsigmaaldrich.com These protecting groups remain intact during the base-mediated Fmoc removal but are cleaved simultaneously with the peptide from the resin in the final step, using a strong acid cocktail, often containing trifluoroacetic acid (TFA). chapman.edu
The synthesis proceeds in a cyclical manner: Fmoc deprotection, washing, coupling of the next Fmoc-protected amino acid (using activating agents like DIC/Oxyma), and washing. tandfonline.com This cycle is repeated until the desired peptide sequence is fully assembled. iris-biotech.de
Contextualizing Fmoc-Arg(Pbf)-Pro-NHEt within Peptide Chemistry Research
The chemical compound This compound is a highly specialized dipeptide building block used in peptide synthesis. It represents a convergence of the principles discussed above, designed to overcome specific synthetic challenges.
Let's dissect its structure:
Fmoc: The fluorenylmethoxycarbonyl group protects the N-terminus of the dipeptide, making it ready for incorporation into a growing peptide chain via the standard Fmoc-SPPS strategy. chempep.com
Arg(Pbf): This is the amino acid Arginine, whose reactive guanidino side chain is protected by the acid-labile Pbf group. chempep.comsigmaaldrich.com The Arg-Pro linkage is a known difficult sequence to synthesize stepwise due to potential side reactions of the arginine residue. researchgate.net
Pro: The amino acid Proline is the second residue in the dipeptide.
NHEt: This indicates that the C-terminus of the proline residue is an ethylamide, rather than a free carboxylic acid. This makes the building block ideal for synthesizing peptides that end with a Pro-NHEt sequence.
This specific dipeptide amide has been utilized as a key intermediate (fragment) in the convergent synthesis of Leuprolide, a gonadotropin-releasing hormone agonist used in pharmaceutical applications. google.comrsc.org In this context, Fmoc-Arg(Pbf)-OH is coupled with H-Pro-NHEt in the solution phase to create the this compound fragment. google.comrsc.org This fragment is then coupled to another peptide fragment to build the final, larger Leuprolide sequence. Using this pre-synthesized dipeptide fragment circumvents the difficulties of adding arginine to proline on a solid support, leading to a more efficient and higher-purity synthesis of the target therapeutic peptide. google.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1246940-88-4 | bldpharm.com |
| Molecular Formula | C₄₁H₅₂N₆O₇S | bldpharm.com |
| Molecular Weight | 772.95 g/mol | bldpharm.com |
| Mass Spec (ESI) | m/z 773.8 [M+Na]⁺ | rsc.org |
Structure
2D Structure
Properties
Molecular Formula |
C41H52N6O7S |
|---|---|
Molecular Weight |
773.0 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C41H52N6O7S/c1-7-43-37(48)34-19-13-21-47(34)38(49)33(45-40(50)53-23-32-29-16-10-8-14-27(29)28-15-9-11-17-30(28)32)18-12-20-44-39(42)46-55(51,52)36-25(3)24(2)35-31(26(36)4)22-41(5,6)54-35/h8-11,14-17,32-34H,7,12-13,18-23H2,1-6H3,(H,43,48)(H,45,50)(H3,42,44,46)/t33-,34-/m0/s1 |
InChI Key |
FVRJWJNFHAKFBW-HEVIKAOCSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)NS(=O)(=O)C2=C(C3=C(C(=C2C)C)OC(C3)(C)C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Arg Pbf Pro Nhet
Solution-Phase Synthesis Approaches for Protected Dipeptide Fmoc-Arg(Pbf)-Pro-NHEt
The synthesis of this compound in solution involves the direct coupling of the protected amino acid Fmoc-Arg(Pbf)-OH with Pro-NHEt. This approach allows for the purification of the intermediate product, ensuring a high-quality building block for subsequent fragment condensation.
Coupling Reagents and Solvent Systems for Dipeptide Formation
The formation of the peptide bond between Fmoc-Arg(Pbf)-OH and H-Pro-NHEt in a solution-phase context relies on specific activation agents and appropriate solvent systems to ensure efficient reaction and high yields. Research has identified several effective combinations for this purpose.
A common approach involves the use of aminium/uronium salt-based coupling reagents. google.com For instance, the coupling can be effectively performed using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base like N,N-Diisopropylethylamine (DIEA) and an additive such as 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt). google.com
The choice of solvent is critical for solubilizing the reactants and facilitating the reaction. Solvents typically used for coupling these fragments include N,N-dimethylformamide (DMF), chloroform, N-methylpyrrolidone (NMP), and tetrahydrofuran (B95107) (THF), or mixtures thereof. google.com DMF is frequently chosen for its excellent solvating properties for protected amino acids and peptide fragments. google.com
Alternative coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). google.com
| Coupling Reagent System | Solvent(s) | Reference |
|---|---|---|
| HBTU/DIEA/6-Cl-HOBt | N,N-Dimethylformamide (DMF) | google.com |
| DIC/6-Cl-HOBt | DMF, Chloroform, NMP, THF | google.com |
| DIC/HOBt | DMF, Chloroform, NMP, THF | google.com |
| HBTU/HOBt/DIEA | DMF, Chloroform, NMP, THF | google.com |
| DIC/Oxyma | DMF, Chloroform, NMP, THF | google.com |
Optimization of Reaction Conditions for this compound Formation
Optimizing reaction conditions is key to maximizing the yield and purity of this compound. A primary parameter for optimization is temperature. The coupling reaction is typically conducted within a temperature range of 0-30°C. google.com This range is selected to balance reaction speed with the minimization of potential side reactions, such as racemization.
Following the coupling reaction, the Fmoc protecting group can be removed in situ to yield H-Arg(Pbf)-Pro-NHEt, which can then be used in a subsequent fragment coupling step. google.com The isolation of the product is an important step; for example, after coupling, the resulting amine product can be isolated by precipitation with an anti-solvent like methyl tert-butyl ether (MTBE). google.com
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) offers an alternative route where the peptide chain is assembled on an insoluble resin support. The synthesis of a C-terminal ethylamide, such as in this compound, requires specific resins and cleavage strategies. The primary challenge in this context is often the incorporation of the Fmoc-Arg(Pbf)-OH residue.
Adaptations for this compound in SPPS
The incorporation of Fmoc-Arg(Pbf)-OH is one of the more problematic steps in SPPS. rsc.orgcsic.esresearchgate.net The main side reaction is the base-catalyzed formation of a δ-lactam, which deactivates the amino acid and leads to truncated sequences (des-Arg peptides). rsc.orgcsic.esresearchgate.net This issue is particularly pronounced in viscous solvents like N-butylpyrrolidinone (NBP), which can impair the diffusion of reagents into the resin. rsc.orgcsic.esresearchgate.net
To overcome this, specific strategies have been developed:
In Situ Activation: The cornerstone of a successful strategy is to carry out the activation of Fmoc-Arg(Pbf)-OH in the presence of the peptidyl-resin. rsc.orgcsic.esresearchgate.net This minimizes the time the activated amino acid spends in solution, thereby reducing the opportunity for lactam formation. csic.es
Elevated Temperature: Performing the coupling at an elevated temperature, such as 45°C, serves a dual purpose. It speeds up the coupling reaction itself and reduces the viscosity of solvents like NBP, facilitating better penetration of the coupling cocktail into the resin. rsc.orgcsic.esresearchgate.net
Staggered Reagent Addition: A proposed method involves adding the Fmoc-Arg(Pbf)-OH and an additive like OxymaPure to the resin, allowing it to reach the target temperature, and then adding the coupling agent (e.g., DIC) in portions. rsc.orgcsic.es For instance, half the DIC is added and allowed to react for 30 minutes, followed by the second half, sometimes with an additional small amount of the Fmoc-Arg(Pbf)-OH. rsc.orgcsic.es
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Activation | In situ | Minimizes δ-lactam formation. | rsc.orgcsic.esresearchgate.net |
| Temperature | 45°C | Reduces solvent viscosity and accelerates coupling. | rsc.orgcsic.esresearchgate.net |
| Reagent Equivalents (Example) | 1.75 eq. Fmoc-Arg(Pbf)-OH, 1.8 eq. DIC, 1.5 eq. OxymaPure | Keeps excesses to a minimum while ensuring efficient coupling. | rsc.orgcsic.esresearchgate.net |
| Reagent Addition | Staggered addition of DIC | Controls the activation rate and improves efficiency. | rsc.orgcsic.esresearchgate.net |
Resin Selection and Functionalization
For the synthesis of peptides with a C-terminal amide, such as the target ethylamide, a specific type of resin is required. The most common choice is a Rink Amide resin. csic.es These resins are designed to release the peptide as a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). To generate a C-terminal ethylamide (-NHEt), the synthesis would typically start by coupling H-Pro-NHEt to a suitable resin, or by using a specialized resin that can be cleaved and subsequently amidated with ethylamine (B1201723).
Alternatively, a highly acid-sensitive resin like 2-chlorotrityl chloride (2-Cl-Trt) resin can be used. du.ac.inchapman.edu The first amino acid, Fmoc-Pro-OH, would be attached to this resin. After assembling the dipeptide, it can be cleaved from the resin under very mild acidic conditions (e.g., using a solution of acetic acid/trifluoroethanol/DCM), keeping the Pbf protecting group on the Arginine intact. chapman.edu The resulting protected peptide acid, Fmoc-Arg(Pbf)-Pro-OH, can then be amidated with ethylamine in solution.
Resins like TentaGel®, which are graft copolymers of polyethylene (B3416737) glycol on a polystyrene matrix, are also suitable, especially for synthesizing difficult or long sequences and for peptides with a C-terminal proline, as they can help suppress diketopiperazine formation. rapp-polymere.com
Coupling Chemistry and Activation Strategies in SPPS
The coupling chemistry in SPPS for assembling this compound mirrors the effective methods used in solution-phase, but is adapted for the solid support.
Carbodiimide (B86325)/Additive Method: The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure is a highly efficient system. rsc.orgresearchgate.net This combination is stable and effective, even under microwave conditions which can accelerate the synthesis. researchgate.net HOBt is another popular additive used with carbodiimides to suppress side reactions and accelerate acylation. chempep.comgoogle.com
Uronium/Aminium Salt Method: Reagents such as HBTU, TBTU, and HATU are extremely popular for SPPS. chempep.comgoogle.com They convert the Fmoc-amino acid into a highly reactive active ester. chempep.com For example, Fmoc-protected amino acids can be activated in situ using TBTU/HOBt and coupled in the presence of a base like DIEA or collidine. google.com For particularly difficult couplings, the more potent reagent HATU is often employed. chempep.com
It is crucial to pre-activate Fmoc-Arg(Pbf)-OH when using uronium derivatives like TBTU. This prevents the reagent from reacting with the free amino group of the peptide-resin, which would result in an undesirable guanidinium (B1211019) by-product. chempep.com
Fmoc Deprotection Methodologies
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a crucial step in solid-phase peptide synthesis (SPPS). This process is typically achieved through treatment with a mild base. google.com
Common Deprotection Reagents and Conditions:
A 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) is the most conventional reagent for Fmoc deprotection. chempep.commdpi.com The reaction proceeds via a β-elimination mechanism, yielding the free amine and a stable dibenzofulvene-piperidine adduct. nih.gov The process generally involves treating the peptide-resin with the piperidine solution for a specified duration, followed by thorough washing to remove the deprotection reagents and byproducts. nih.govchapman.edu
While piperidine is widely used, alternative bases have been explored to address issues like toxicity and byproduct formation. These include 4-methylpiperidine (B120128) (4MP) and piperazine (B1678402) (PZ). nih.gov Studies comparing these reagents have shown that for sterically hindered amino acids like arginine, the deprotection time is critical. For instance, the deprotection of Fmoc-L-Arginine(Pbf)-OH requires a minimum of 10 minutes to be efficient, with PZ showing less efficiency at shorter time points compared to 4MP and piperidine. nih.gov
The efficiency of Fmoc removal can be influenced by several factors, including the sequence of the peptide, the nature of the solid support, and the reaction conditions. nih.gov Inadequate deprotection can lead to deletion sequences, resulting in a lower yield and purity of the final peptide. nih.gov
Interactive Table: Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Key Considerations |
| Piperidine (PP) | 20% (v/v) | DMF | Standard and widely used; concerns about toxicity. chempep.comnih.gov |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | An effective alternative to piperidine. nih.gov |
| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | Requires ethanol for solubility; may be less efficient at shorter reaction times for hindered residues. nih.gov |
Post-Synthesis Cleavage and Side-Chain Deprotection Considerations
Following the completion of peptide chain assembly, the final step involves cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. For peptides containing this compound, this is a critical stage that requires careful consideration of the cleavage cocktail and reaction conditions to minimize side reactions.
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is employed to protect the guanidino function of arginine. chempep.com This group is labile to strong acids, typically trifluoroacetic acid (TFA). chempep.compeptide.com The cleavage process involves treating the peptidyl-resin with a TFA-based cocktail containing scavengers to trap the reactive carbocations generated during deprotection, thereby preventing side reactions such as the alkylation of sensitive residues like tryptophan. peptide.comthermofisher.com
The choice of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). chapman.edu The Pbf group is favored over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) because it can be cleaved more rapidly and the resulting byproducts are more easily scavenged. peptide.comthermofisher.com Deprotection of Arg(Pbf) is typically complete within 2-4 hours, even in peptides with multiple arginine residues. thermofisher.com In contrast, Arg(Pmc) can require longer deprotection times and its byproducts have a higher tendency to cause side reactions. thermofisher.com
It's important to note that the strong acidic conditions required for Pbf removal can be incompatible with particularly acid-sensitive peptides. chempep.com
Interactive Table: Comparison of Arginine Protecting Groups
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Pbf | Strong acid (e.g., TFA) chempep.com | Faster cleavage, easier to scavenge byproducts compared to Pmc. peptide.comthermofisher.com | Requires strong acid, which may not be suitable for all peptides. chempep.com |
| Pmc | Strong acid (e.g., TFA) | Similar to Pbf but less sterically hindered. chempep.com | Slower cleavage, byproducts are more difficult to scavenge. thermofisher.com |
| Mtr | Strong acid (e.g., TFA) | - | Requires very long deprotection times. thermofisher.com |
Segment Condensation as a Strategy for Larger Peptide Assembly
Integration of this compound as a Building Block
Segment condensation, or fragment coupling, is a powerful strategy for the synthesis of large peptides and proteins. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution or on a solid support. This compound serves as a valuable building block in this strategy. sioc-journal.cn
The synthesis of this dipeptide fragment itself can be optimized. One study reported that using N,N'-diisopropylcarbodiimide (DIC) as the coupling reagent and tetrahydrofuran (THF) as the solvent, with a specific molar ratio of the reactants, led to the high yield mentioned. sioc-journal.cn
Challenges and Solutions in Fragment Coupling
While segment condensation is an effective strategy, it is not without its challenges. The coupling of peptide fragments can be difficult, particularly when dealing with "difficult sequences" that are prone to aggregation or have low solubility. nih.gov The C-terminal amino acid of the N-terminal fragment and the N-terminal amino acid of the C-terminal fragment significantly influence the efficiency of the coupling reaction.
The coupling of a fragment to a proline residue, as is the case when using this compound, is generally considered favorable as it can help to minimize the risk of racemization at the C-terminal amino acid of the other fragment.
A key challenge in fragment coupling is the potential for low yields and the formation of byproducts. The choice of coupling reagents and solvents is critical to overcoming these issues. In the synthesis of leuprorelin (B1674837) mentioned earlier, a combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIEA (N,N-Diisopropylethylamine) in a DMF:DMSO solvent mixture was used for the segment condensation step. sioc-journal.cnsioc-journal.cn This highlights the need for highly efficient coupling reagents to drive the reaction to completion.
Another significant challenge is the poor solubility of protected peptide fragments in common organic solvents. nih.govnih.gov This can hinder the coupling reaction and subsequent purification. To address this, solvent systems with better solubilizing properties, such as mixtures of DMF and DMSO, are often employed. sioc-journal.cnsioc-journal.cnresearchgate.net
Advanced Chemical Considerations in Fmoc Arg Pbf Pro Nhet Synthesis and Reactivity
Protecting Group Orthogonality and Stability
In peptide synthesis, protecting groups are used to temporarily block reactive functional groups on amino acids, allowing for the controlled formation of peptide bonds. creative-peptides.com The concept of "orthogonality" is crucial, meaning that different protecting groups can be selectively removed in any order under different chemical conditions. iris-biotech.de This allows for the stepwise assembly of the peptide chain without affecting other protected groups. creative-peptides.comiris-biotech.de For Fmoc-Arg(Pbf)-Pro-NHEt, the key protecting groups are the Fmoc group on the α-amino group of arginine and the Pbf group on the arginine side chain.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgyoutube.com Its popularity stems from its stability under acidic and hydrolytic conditions, while being easily removed by weak bases, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgchempep.com This allows for the selective deprotection of the N-terminus to allow for the coupling of the next amino acid in the sequence without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. wikipedia.org
The mechanism of Fmoc removal involves the abstraction of an acidic proton on the fluorenyl ring system by the base, leading to a β-elimination reaction that liberates the free amine, carbon dioxide, and dibenzofulvene. luxembourg-bio.com The formation of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy, providing a method to track the completion of the deprotection step. wikipedia.orgyoutube.com The Fmoc group is a cornerstone of modern SPPS due to its reliability and compatibility with a wide range of other protecting groups. lgcstandards.comnih.gov
The guanidinium (B1211019) group in the side chain of arginine is strongly basic and highly nucleophilic, necessitating protection during peptide synthesis to prevent side reactions. nih.gov The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a widely used, acid-labile protecting group for the arginine side chain in Fmoc-based SPPS. chempep.comadvancedchemtech.com It effectively masks the reactivity of the guanidinium group, preventing undesirable reactions such as cyclization or branching. chempep.com
The Pbf group is stable under the basic conditions used for Fmoc group removal but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support. chempep.comadvancedchemtech.com The electron-rich aromatic ring of the Pbf group facilitates its removal under acidic conditions. ub.edu The bulky nature of the Pbf group can sometimes present a steric hindrance during coupling reactions, particularly in sequences with multiple arginine residues. chempep.com
Before the widespread adoption of Pbf, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was a common choice for arginine side-chain protection. peptide.com Both Pbf and Pmc are arylsulfonyl-based, acid-labile protecting groups. However, key differences in their structure and reactivity have led to the preference for Pbf in many applications.
The primary advantage of Pbf over Pmc is its increased acid lability. mdpi.com The five-membered ring in the Pbf structure makes it more susceptible to cleavage by TFA than the six-membered ring of Pmc. nih.govmdpi.com This allows for faster and more complete deprotection, which is particularly beneficial for peptides containing multiple arginine residues. nih.govpeptide.com In one study, a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% when using Arg(Pmc). peptide.compeptide.com
Another significant advantage of Pbf is its reduced tendency to cause alkylation of tryptophan residues during the final cleavage step. The carbocations generated from the Pmc group during acid cleavage can react with the electron-rich indole (B1671886) ring of tryptophan, leading to a significant side product. peptide.com The Pbf group is less prone to this side reaction, making Fmoc-Arg(Pbf)-OH the preferred derivative for synthesizing peptides that contain both arginine and tryptophan. peptide.com
| Feature | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) |
|---|---|---|
| Acid Lability | More labile; faster cleavage with TFA. mdpi.com | Less labile; requires longer cleavage times. peptide.com |
| Tryptophan Alkylation | Significantly reduced side reaction. peptide.com | Prone to causing tryptophan alkylation. peptide.com |
| Peptide Yield (Example) | Higher (e.g., 69% after 3h TFA cleavage). peptide.compeptide.com | Lower (e.g., 46% after 3h TFA cleavage). peptide.compeptide.com |
| Use in Arginine-Rich Peptides | Preferred due to more rapid removal. peptide.com | Can lead to incomplete deprotection. peptide.com |
| Structural Difference | Contains a five-membered dihydrobenzofuran ring. nih.govmdpi.com | Contains a six-membered chroman ring. nih.govmdpi.com |
The success of SPPS relies on the stability of the protecting groups throughout the synthesis until their intended cleavage. The Fmoc group is stable to acidic conditions but is quantitatively removed by repeated treatments with piperidine. chempep.com Conversely, the Pbf group is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids like TFA. chempep.com
Fmoc-Arg(Pbf)-OH has been shown to be stable in common SPPS solvents such as DMF and N-butylpyrrolidone (NBP) for extended periods at room temperature. nih.govresearchgate.net This stability is crucial for its use in automated peptide synthesizers where solutions of the amino acid may be stored for some time before use. nih.gov However, the Pbf group can be labile under certain acidic conditions. While stable to the mild acids sometimes used in SPPS, it is designed to be removed by the high concentrations of TFA used in the final cleavage cocktail. nih.gov Incomplete removal of the Pbf group can occur, especially with lower cleavage temperatures or insufficient reaction times, leading to impurities in the final peptide product. nih.govnih.gov
Side Reactions and Their Mitigation During Synthesis
Despite the use of protecting groups, side reactions can still occur during peptide synthesis, particularly with challenging amino acids like arginine. Understanding and mitigating these side reactions is essential for obtaining a high purity of the target peptide.
One of the most significant side reactions during the incorporation of arginine in SPPS is the formation of a δ-lactam. nih.govrsc.org This intramolecular cyclization occurs when the activated carboxylic acid of the incoming Fmoc-Arg(Pbf)-OH reacts with the Nδ of its own side-chain guanidinium group, forming a stable six-membered ring. nih.govrsc.org
This side reaction is problematic because the resulting δ-lactam is an inactive species that cannot couple to the growing peptide chain. rsc.org This leads to a depletion of the activated arginine in the reaction mixture, which can result in incomplete coupling and the formation of deletion sequences (peptides missing the intended arginine residue). nih.govrsc.org The tendency for δ-lactam formation is influenced by the solvent and the activation method. rsc.orgnih.gov For example, the use of NBP as a solvent has been reported to exacerbate this issue compared to DMF. rsc.orgrsc.org
Several strategies can be employed to mitigate δ-lactam formation:
Use of excess reagents: Increasing the equivalents of Fmoc-Arg(Pbf)-OH and coupling reagents can help to drive the desired intermolecular coupling reaction to completion before significant intramolecular cyclization occurs. However, this is not a cost-effective solution, especially for large-scale synthesis. rsc.org
In situ activation: Activating the Fmoc-Arg(Pbf)-OH in the presence of the resin-bound peptide can favor the intermolecular reaction. One successful strategy involves adding the protected amino acid and an activating agent like OxymaPure to the resin first, followed by the addition of the carbodiimide (B86325) coupling reagent (e.g., DIC) in portions. rsc.org
Temperature control: Performing the coupling at an elevated temperature (e.g., 45 °C) can increase the rate of the desired coupling reaction and, in some solvent systems, help to overcome viscosity issues that may hinder reagent diffusion. rsc.org
Choice of protecting group: The nature of the side-chain protecting group can influence the nucleophilicity of the guanidinium group. Studies have shown that arginine protected with an electron-withdrawing group like NO2 exhibits a significantly lower tendency to form δ-lactam compared to the Pbf-protected derivative. nih.govmdpi.com
By carefully selecting protecting groups, optimizing coupling conditions, and being aware of potential side reactions like δ-lactam formation, the synthesis of complex peptides such as this compound can be successfully achieved with high purity and yield.
Other Guanidine-Related Side Reactions
In the synthesis of arginine-containing peptides such as this compound, the guanidinium side chain of arginine, even when protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, can be implicated in several side reactions beyond the common δ-lactam formation. nih.govresearchgate.net The strong basicity (pKa ≈ 12.5) of the guanidino group means it is typically protonated during synthesis, which mitigates its nucleophilicity. nih.govvdoc.pub However, under certain conditions, side reactions can still occur.
One significant side reaction is guanidinylation , where uronium/aminium-based coupling reagents (e.g., HATU, HBTU) react with the unprotected N-terminal amine of the growing peptide chain. peptide.comrsc.orgresearchgate.net This reaction forms a guanidinium moiety on the N-terminus, which irreversibly terminates peptide chain elongation. peptide.comrsc.org While the Pbf group on the arginine side chain is designed to prevent its participation in reactions, the coupling reagents themselves can be the source of this unwanted modification. iris-biotech.de
Another potential issue is the acylation of the guanidino group . Although the Pbf group offers substantial protection, partial deprotonation of the guanidinium group can occur during piperidine-mediated Fmoc deprotection steps or in the presence of basic amino acid derivatives. vdoc.pub A partially deprotonated guanidino group can act as a nucleophile and become acylated in subsequent coupling steps, leading to undesired byproducts. vdoc.pubnih.gov Furthermore, sulfonyl protecting groups like Pbf have been known to transfer from the arginine residue to the indole ring of tryptophan residues during final cleavage with trifluoroacetic acid (TFA), a reaction dependent on the proximity of the two residues. peptide.comiris-biotech.de
| Side Reaction | Description | Mechanism | Impact on Synthesis |
|---|---|---|---|
| Guanidinylation | Modification of the N-terminal amine of the peptide chain by the coupling reagent. peptide.com | The uronium/aminium salt (e.g., HATU) reacts with the free N-terminal amine, forming a stable guanidinium group. rsc.orgrsc.org | Irreversible chain termination, leading to truncated peptide sequences. peptide.com |
| Guanidino Acylation | Acylation of the arginine side-chain guanidino group by an activated amino acid. vdoc.pub | Partial deprotonation of the guanidino group during basic conditions (e.g., Fmoc deprotection) increases its nucleophilicity, allowing it to attack the activated carboxyl group of the incoming amino acid. vdoc.pub | Formation of branched peptide impurities, reducing the yield of the desired linear peptide. |
| Protecting Group Transfer | Migration of the Pbf protecting group from the arginine side chain to another residue, typically tryptophan. peptide.comiris-biotech.de | During strong acid cleavage (TFA), the carbocation generated from the Pbf group can be captured by the nucleophilic indole ring of a nearby tryptophan. iris-biotech.de | Generates a significant, hard-to-separate impurity, lowering the purity of the final product. |
Solvent Effects and Green Chemistry Initiatives in Peptide Synthesis
The environmental impact of solid-phase peptide synthesis (SPPS) has come under increasing scrutiny, primarily due to the large volumes of hazardous solvents used, with N,N-dimethylformamide (DMF) being the most common. rsc.orgresearcher.life Consequently, significant research has focused on finding greener alternatives and developing more sustainable synthetic protocols. rsc.orgunife.it These initiatives are highly relevant to the synthesis of this compound, aiming to reduce waste and improve safety without compromising synthetic efficiency.
Evaluation of Alternative Solvents (e.g., NBP)
A leading green alternative to DMF is N-butylpyrrolidinone (NBP). nih.govresearchgate.netacs.org NBP is a polar aprotic solvent with properties similar to DMF but is not classified as reprotoxic, making it a much safer option. nih.govgyrosproteintechnologies.com Studies have demonstrated that NBP is a suitable solvent for SPPS, showing good performance in resin swelling and the dissolution of common reagents and their byproducts, which is critical for efficient synthesis. acs.orglu.se However, NBP has a higher viscosity than DMF, which can present challenges, particularly in automated synthesis. rsc.orgresearchgate.net
| Property | N,N-Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP) | Significance in SPPS |
|---|---|---|---|
| Classification | Reprotoxic, Substance of Very High Concern (SVHC). nih.govgyrosproteintechnologies.com | Not classified as reprotoxic. researchgate.net | NBP offers a significantly improved safety and environmental profile. |
| Boiling Point | 153 °C | 245 °C | NBP's higher boiling point makes it less volatile and suitable for syntheses at elevated temperatures. rsc.org |
| Viscosity (at 25 °C) | 0.80 mPa·s | 3.75 mPa·s | NBP's higher viscosity can impede reagent diffusion into the resin, potentially slowing reaction rates. rsc.org |
| Polarity | High | High, but slightly lower than DMF. researchgate.net | Both solvents are effective at solvating polar reagents and swelling the polystyrene resin support. nih.govlu.se |
Impact on Reaction Kinetics and Yields
However, the higher viscosity of NBP can negatively impact reaction kinetics, particularly for sterically hindered couplings like the incorporation of Fmoc-Arg(Pbf)-OH. rsc.orgresearchgate.net The slower diffusion of reagents into the resin matrix can lead to incomplete coupling and the formation of deletion sequences. rsc.org To overcome this, researchers have developed modified protocols. For instance, performing the coupling step at an elevated temperature (e.g., 45 °C) reduces the viscosity of NBP, facilitating better penetration of the coupling cocktail into the resin and accelerating the reaction rate. rsc.orgresearchgate.net A strategy involving in-situ activation and a two-portion addition of the carbodiimide activator (DIC) in NBP at 45 °C has been shown to successfully incorporate the problematic Fmoc-Arg(Pbf)-OH residue with high efficiency. rsc.orgresearchgate.net
Sustainable Approaches in this compound Synthesis
Beyond replacing hazardous solvents, a holistic approach to greening the synthesis of this compound involves several other strategies. rsc.org A major contributor to waste in SPPS is the repetitive washing steps after coupling and deprotection. peptide.com Innovative protocols, such as "in-situ Fmoc removal," have been developed to reduce solvent consumption significantly. peptide.comtandfonline.com In this approach, after the coupling reaction is complete, the deprotection base (e.g., piperidine) is added directly to the coupling mixture without an intermediate washing step. peptide.com This strategy can reduce solvent usage by up to 75%. peptide.com
Further sustainability can be achieved by eliminating the need for side-chain protecting groups on certain amino acids, which improves the atom economy of the process. rsc.org For arginine, while complete elimination of the Pbf group is challenging due to side reactions, using alternative, more easily cleavable groups or optimized coupling conditions can contribute to a greener process. nih.gov The combination of greener solvents like NBP with optimized, solvent-minimizing protocols represents a significant step toward the sustainable manufacturing of peptides. researcher.lifersc.org
Sophisticated Analytical and Spectroscopic Characterization of Fmoc Arg Pbf Pro Nhet
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is fundamental to the analysis of synthetic peptides, providing the means to separate the target compound from impurities and unreacted starting materials.
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-Arg(Pbf)-Pro-NHEt. uci.edu The development of a robust HPLC method is critical for achieving accurate and reproducible results. The lipophilic nature of the Fmoc (9-fluorenylmethyloxycarbonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups dictates the use of reversed-phase HPLC (RP-HPLC).
Method development typically involves optimizing several key parameters:
Stationary Phase: A C18 stationary phase is most commonly used due to its hydrophobic character, which allows for effective interaction with the protected peptide.
Mobile Phase: A gradient elution system is employed, typically consisting of water (Solvent A) and acetonitrile (B52724) (ACN) (Solvent B), both acidified with a small percentage (usually 0.1%) of trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.
Gradient: The gradient is optimized to ensure the separation of the main compound from potential by-products, such as deletion sequences or products with incomplete deprotection. A typical gradient might run from a low to a high percentage of acetonitrile over 20-30 minutes.
Detection: The Fmoc group possesses a strong chromophore, making UV detection highly effective. The compound is typically monitored at wavelengths around 265 nm and 301 nm, where the Fmoc group exhibits maximum absorbance.
Minute amounts of the peptide can be taken from the synthesis resin, cleaved, and analyzed by HPLC to monitor the success of the synthesis process. chempep.com
Interactive Table 1: Example of an Optimized HPLC Method for this compound Purity Analysis
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
For complex mixtures, such as those encountered during synthesis development or stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. nih.gov It combines the powerful separation capabilities of HPLC with the sensitive and specific detection offered by mass spectrometry. As the separated components elute from the HPLC column, they are directly introduced into the mass spectrometer's ion source. This allows for the mass-to-charge ratio (m/z) of each component to be determined, providing confirmation of the target peptide's identity and enabling the tentative identification of impurities and by-products based on their molecular weights. acs.orgresearchgate.net
Mass Spectrometry for Structural Elucidation and Molecular Weight Confirmation
Mass spectrometry (MS) is a primary technique for confirming the molecular weight and elucidating the structure of this compound.
Electrospray Ionization (ESI) is a soft ionization technique ideally suited for analyzing peptides and other biomolecules, as it rarely causes fragmentation of the parent molecule. cpcscientific.com In positive ion mode, the analyte is typically protonated to form multiply charged ions, although for a relatively small molecule like this compound, the singly protonated species [M+H]⁺ is expected to be the most abundant ion. The presence of the basic arginine residue further promotes efficient protonation. europeanpharmaceuticalreview.com The analysis provides a rapid and accurate confirmation of the compound's molecular weight.
Interactive Table 2: Expected ESI-MS Ion for this compound
| Compound | Chemical Formula | Molecular Weight (Da) | Expected Ion | m/z (Calculated) |
| This compound | C₄₇H₅₇N₇O₇S | 879.41 | [M+H]⁺ | 880.42 |
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors in the parts-per-million (ppm) range. sannova.netnih.gov This high accuracy allows for the determination of the elemental composition of this compound with a high degree of confidence, unequivocally distinguishing it from other compounds that may have the same nominal mass. lcms.cz Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry are commonly used for this purpose. sannova.net The comparison between the measured accurate mass and the theoretically calculated mass serves as a definitive confirmation of the compound's identity. chempep.com
Interactive Table 3: HRMS Data for this compound
| Parameter | Value |
| Chemical Formula | C₄₇H₅₇N₇O₇S |
| Theoretical Mass [M+H]⁺ | 880.4171 |
| Hypothetical Measured Mass [M+H]⁺ | 880.4165 |
| Mass Accuracy (ppm) | -0.68 |
In quantitative proteomics, stable isotope-labeled (SIL) peptides are used as internal standards for the accurate quantification of their native counterparts in complex biological samples. proteogenix.sciencecpcscientific.com A synthetic version of Arg-Pro-NHEt (after cleavage of the protecting groups) could be created where one or more atoms are replaced with heavy isotopes, such as ¹³C or ¹⁵N. For instance, the proline residue could be synthesized using ¹³C-labeled precursors.
This isotopically labeled peptide is chemically identical to the native peptide but has a distinct, higher mass. cpcscientific.com By adding a known amount of the heavy-labeled standard to a sample, the quantity of the endogenous, unlabeled peptide can be determined by comparing the signal intensities of the two species in the mass spectrometer. This is a common strategy in targeted proteomics, often referred to as the Absolute Quantification (AQUA) method. cpcscientific.com
Interactive Table 4: Mass Shift for an Isotopically Labeled Analog of the Core Peptide
| Peptide Version | Labeling | Molecular Weight (Da) | Mass Shift (Da) |
| Arg-Pro-NHEt | Unlabeled | 311.21 | N/A |
| Arg-[¹³C₅]-Pro-NHEt | Proline labeled with 5 ¹³C atoms | 316.23 | +5.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analytical and spectroscopic characterization of peptides, offering unparalleled insights into their three-dimensional structure, conformational dynamics, and the local chemical environment of individual atoms. For the protected dipeptide, this compound, a suite of NMR techniques is employed to meticulously elucidate its molecular architecture.
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for characterizing the proton environments within this compound. The ¹H NMR spectrum provides a detailed map of all hydrogen atoms in the molecule, with the chemical shift of each proton being highly sensitive to its electronic surroundings. This allows for the differentiation of protons in the Fmoc, Arg(Pbf), Pro, and ethylamide moieties.
The analysis of a ¹H NMR spectrum involves the examination of chemical shifts (δ), signal multiplicity (splitting patterns), and coupling constants (J). The integration of the signals provides the relative ratio of the protons contributing to each resonance.
Key Features in the ¹H NMR Spectrum of this compound:
Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group exhibits characteristic signals in the aromatic region of the spectrum, typically between 7.2 and 7.8 ppm, corresponding to the protons of the fluorenyl ring system. The methylene (B1212753) and methine protons of the Fmoc group also show distinct resonances.
Arginine (Arg) Residue: The α-proton of the arginine residue typically resonates in the range of 4.0-4.5 ppm. The side-chain protons (β, γ, and δ methylenes) give rise to complex multiplets in the upfield region of the spectrum.
Pbf Group: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which protects the guanidinium (B1211019) function of arginine, has several methyl groups that produce sharp singlet signals in the upfield region, typically between 1.0 and 2.5 ppm. The aromatic proton of the Pbf ring appears as a singlet in the aromatic region.
Proline (Pro) Residue: The proline residue, being a cyclic amino acid, displays a unique set of proton signals. The α-proton resonates around 4.3-4.6 ppm. The side-chain protons (β, γ, and δ) often show complex and sometimes overlapping multiplets. The presence of cis and trans isomers around the Arg-Pro peptide bond can lead to the doubling of proline and adjacent residue signals, complicating the spectrum but also providing valuable conformational information.
Ethylamide (NHEt) Group: The ethyl group of the C-terminal ethylamide cap gives rise to a characteristic quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with their exact chemical shifts depending on the local chemical environment.
Illustrative ¹H NMR Data for a Related Fmoc-Peptide Fragment:
While a specific, publicly available high-resolution ¹H NMR spectrum for this compound is not readily found in the literature, data from analogous structures, such as Fmoc-Arg(Pbf)-Gly-Asp(tBu) trimers, can provide expected chemical shift ranges.
| Proton Type | Typical Chemical Shift Range (ppm) | Multiplicity |
| Fmoc Aromatic Protons | 7.20 - 7.80 | Multiplet |
| Arg α-H | 4.10 - 4.40 | Multiplet |
| Pro α-H | 4.30 - 4.60 | Multiplet |
| Arg Side Chain Protons | 1.50 - 3.20 | Multiplets |
| Pro Side Chain Protons | 1.80 - 3.70 | Multiplets |
| Pbf Methyl Protons | 1.20 - 2.60 | Singlets |
| NHEt -CH₂- | 3.10 - 3.40 | Quartet |
| NHEt -CH₃ | 1.00 - 1.20 | Triplet |
This table is illustrative and based on typical values for similar peptide structures. Actual values for this compound may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, offering a direct insight into the carbon framework.
The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-200 ppm) compared to ¹H NMR, which often results in a spectrum with less signal overlap, even for complex molecules.
Expected Resonances in the ¹³C NMR Spectrum of this compound:
Carbonyl Carbons: The carbonyl carbons of the peptide bonds and the Fmoc group are the most deshielded and appear in the downfield region of the spectrum, typically between 170 and 180 ppm.
Aromatic Carbons: The carbon atoms of the Fmoc and Pbf aromatic rings resonate in the region of 110-150 ppm.
α-Carbons: The α-carbons of the arginine and proline residues are found in the range of 50-65 ppm.
Side-Chain Carbons: The aliphatic carbons of the arginine and proline side chains, as well as those of the Pbf and ethylamide groups, appear in the upfield region, generally between 10 and 50 ppm.
A study on a related isotopically labeled compound, α-Fmoc-Pbf-[2-¹³C]-L-arginine, noted that the signal for the C-2 (α-carbon) was significantly broadened at room temperature, suggesting dynamic processes occurring on the NMR timescale. This highlights the sensitivity of ¹³C NMR to conformational exchange.
Illustrative ¹³C NMR Chemical Shift Ranges:
| Carbon Type | Typical Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 170 - 176 |
| Guanidinium (C=N) | ~157 |
| Aromatic (Fmoc, Pbf) | 115 - 145 |
| α-Carbons (Arg, Pro) | 53 - 62 |
| Proline δ-Carbon | ~47 |
| Arginine δ-Carbon | ~41 |
| Proline β, γ-Carbons | 25 - 30 |
| Arginine β, γ-Carbons | 25 - 29 |
| Pbf Methyl Carbons | 18 - 29 |
| NHEt -CH₂- | ~35 |
| NHEt -CH₃ | ~15 |
This table provides estimated chemical shift ranges based on known data for the constituent amino acids and protecting groups.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides a wealth of information, complex molecules like this compound often exhibit signal overlap. Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities and establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of J-coupled protons, allowing for the tracing of proton networks within individual amino acid residues.
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear correlation experiment that maps protons directly to their attached carbons (or other heteroatoms like ¹⁵N). Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing an unambiguous assignment of a proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing connectivity across peptide bonds and between different functional groups, thereby piecing together the molecular structure. For instance, correlations between the α-proton of arginine and the carbonyl carbon of proline can confirm the peptide linkage.
The combination of these 2D NMR experiments allows for a near-complete assignment of the ¹H and ¹³C NMR spectra of this compound, which is a prerequisite for a detailed structural and conformational analysis.
Isotopic Labeling for Complex Peptide Structure Determination
For peptides of increasing complexity or for specific mechanistic studies, isotopic labeling is a powerful strategy to enhance NMR sensitivity and simplify spectral analysis. americanpeptidesociety.org This involves the incorporation of stable isotopes, most commonly ¹³C and ¹⁵N, into the peptide structure. americanpeptidesociety.org
Applications of Isotopic Labeling in the Study of this compound:
Enhanced Sensitivity: The natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%) is low. By synthesizing the peptide with ¹³C- and/or ¹⁵N-enriched amino acids, the sensitivity of heteronuclear NMR experiments can be dramatically increased. americanpeptidesociety.org
Spectral Simplification and Assignment: Selective or uniform labeling of one or more amino acid residues can help in the unambiguous assignment of signals in crowded spectral regions. For example, synthesizing this compound with a ¹³C,¹⁵N-labeled proline residue would allow for the straightforward identification of all proton and carbon signals associated with this residue.
Probing Specific Interactions: Isotopic labels can be used as probes to study intermolecular interactions or specific conformational changes.
Solid-State NMR: For studying the peptide in a solid or aggregated state, isotopic labeling is often essential to overcome the challenges of broad spectral lines. sigmaaldrich.com
The synthesis of isotopically labeled Fmoc-amino acids is a well-established field, making this a viable approach for detailed NMR studies of this compound. sigmaaldrich.com For instance, commercially available Fmoc-Arg(Pbf)-OH-¹³C₆,¹⁵N₄ can be utilized in the synthesis to introduce isotopic labels into the arginine residue.
Q & A
Q. What are the standard protocols for synthesizing Fmoc-Arg(Pbf)-Pro-NHEt in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is synthesized via SPPS using Fmoc-Arg(Pbf)-OH as the starting protected amino acid. The protocol involves:
Resin Activation : Wang resin or Rink amide resin is swollen in dimethylformamide (DMF) for 30 minutes.
Coupling : Fmoc-Arg(Pbf)-OH is activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in DMF, followed by coupling with the resin-bound Pro-NHEt. Reaction times are monitored via Kaiser test or chloranil test for completion .
Deprotection : The Fmoc group is removed using 20% piperidine in DMF.
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Structural validation involves:
- Analytical HPLC : Retention time and peak purity are compared against reference standards. For example, Fmoc-Arg(Pbf)-OH exhibits a retention time of ~8.5 minutes under gradient elution (0.1% TFA in acetonitrile/water) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) with an expected m/z of ~648.77 for Fmoc-Arg(Pbf)-OH .
- Nuclear Magnetic Resonance (NMR) : DEPT-135 and ¹H-NMR in DMSO-d6 verify the absence of impurities, such as unreacted Pro-NHEt or residual solvents .
Advanced Research Questions
Q. What experimental strategies address low coupling efficiency of Fmoc-Arg(Pbf)-OH in proline-rich sequences?
- Methodological Answer : Steric hindrance from the Pbf group and proline’s conformational rigidity often reduce coupling efficiency. Mitigation strategies include:
- Solvent Optimization : Substituting DMF with polar aprotic solvents like N-butylpyrrolidinone (NBP) improves solubility and reaction kinetics. For instance, NBP increases coupling yields from 75% to 100% in H-RGFL-NH2 synthesis .
- Extended Coupling Times : Doubling reaction time (e.g., 2 hours vs. 1 hour) ensures complete activation of Fmoc-Arg(Pbf)-OH.
- Alternative Activators : Using Oxyma Pure instead of HOBt reduces racemization and enhances coupling rates .
Q. How does the stability of this compound vary under acidic vs. basic conditions?
- Methodological Answer : Stability studies involve:
- Acidic Conditions : Incubation in 0.1% trifluoroacetic acid (TFA) for 24 hours shows <5% degradation, confirmed by HPLC (peak area reduction from 800 to 760 AU) .
- Basic Conditions : Exposure to 20% piperidine in DMF for 30 minutes removes the Fmoc group without affecting the Pbf-protected guanidine moiety.
- Critical Insight : The Pbf group is labile under strong acidic conditions (e.g., 95% TFA), necessitating controlled cleavage protocols during global deprotection .
Q. What analytical methods resolve contradictions in purity assessments between HPLC and NMR?
- Methodological Answer : Discrepancies arise due to:
- HPLC Sensitivity : Detects low-level impurities (e.g., diastereomers) with ≥0.1% abundance.
- NMR Limitations : Requires ≥5% impurity concentration for detection.
- Resolution Workflow :
2D-NMR (COSY, HSQC) : Identifies proton correlations unique to impurities.
LC-MS/MS : Fragmentation patterns distinguish isobaric contaminants.
Spiking Experiments : Adding reference standards to the sample confirms co-elution in HPLC .
Applications in Drug Development
Q. How is this compound utilized in designing protease-resistant peptide therapeutics?
- Methodological Answer : The Pbf group enhances stability against enzymatic cleavage (e.g., furin-like proteases) by:
- Steric Shielding : Blocks access to the arginine side chain.
- Targeted Modifications : Incorporation of β-amino alcohol mimics (e.g., Fmoc-Arg(Pbf)-ψ[CH2OH]) further reduces proteolysis, as shown in furin inhibitor studies .
- Case Study : Conjugation with paclitaxel (PTX) via Fmoc-Arg(Pbf)-COOH improves tumor-targeting efficacy, validated in vitro using MCF-7 cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
